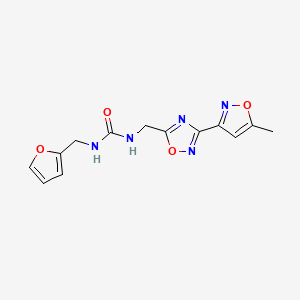

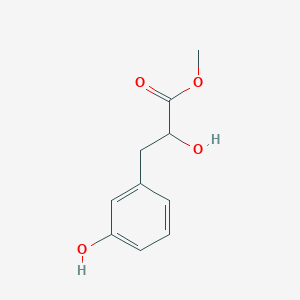

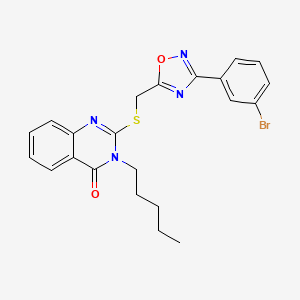

![molecular formula C16H16N2O2 B2787478 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 298218-17-4](/img/structure/B2787478.png)

3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one” is a pyrano[2,3-c]pyrazole derivative. Pyrano[2,3-c]pyrazoles are a class of compounds that have been studied for their potential biological activities . They contain a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) fused to a pyrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms).

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-oxidant, anti-tumor, anti-viral, and anti-bacterial properties. It has also been studied for its potential use as a neuroprotective agent and as an anti-depressant.

Wirkmechanismus

Target of Action

Pyrano[2,3-c]pyrazole derivatives, a class to which this compound belongs, have shown the capability to potentially inhibit the activity of the humanChk1 kinase enzyme . This enzyme plays a crucial role in DNA damage response and cell cycle regulation.

Mode of Action

It’s known that pyrano[2,3-c]pyrazole derivatives can interact with their targets, such as the chk1 kinase enzyme, leading to changes in the enzyme’s activity . This interaction can potentially inhibit the enzyme’s function, affecting the cell cycle regulation and DNA damage response.

Biochemical Pathways

Given the potential inhibition of the chk1 kinase enzyme, it can be inferred that the compound may affect pathways related tocell cycle regulation and DNA damage response .

Result of Action

Pyrano[2,3-c]pyrazole derivatives have shown promisingantimicrobial , anticancer , anti-inflammatory , and antiviral properties . The inhibition of the Chk1 kinase enzyme could potentially lead to the disruption of cell cycle regulation and DNA damage response, which could explain some of these effects.

Action Environment

The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These methods suggest a focus on sustainability and environmental consciousness in the compound’s production.

Vorteile Und Einschränkungen Für Laborexperimente

The major advantage of using 3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its high stability and low toxicity. It is also relatively inexpensive and easy to synthesize. The major limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

Given its potential therapeutic applications, 3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one could be further studied for its potential use in the treatment of various diseases and disorders. In particular, further research could be conducted to investigate its potential use in the treatment of inflammation, cancer, viral infections, and bacterial infections. Additionally, further research could be done to investigate its potential use as a neuroprotective agent and as an anti-depressant. Finally, further research could be conducted to optimize the synthesis of this compound and to improve its solubility in water.

Synthesemethoden

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one can be synthesized by a condensation reaction between 3-methylbenzyl-2-methylbenzyl-pyrano[2,3-c]pyrazol-6(1H)-one and 4-methyl-5-methylbenzyl-pyrano[2,3-c]pyrazol-6(1H)-one. The reaction is carried out in the presence of a catalytic amount of triethylamine and acetic acid in toluene at room temperature. The reaction yields the desired compound in quantitative yields.

Eigenschaften

IUPAC Name |

3,4-dimethyl-5-[(2-methylphenyl)methyl]-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)8-13-10(2)14-11(3)17-18-15(14)20-16(13)19/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHDIPUIYIEOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(C3=C(NN=C3OC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2787395.png)

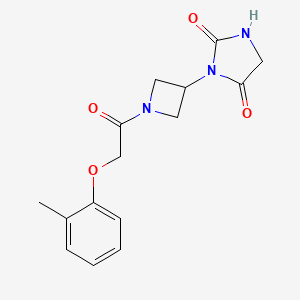

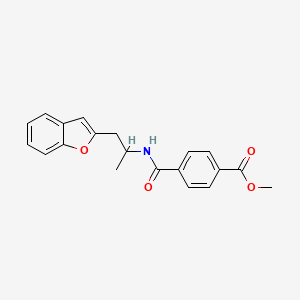

![ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2787396.png)

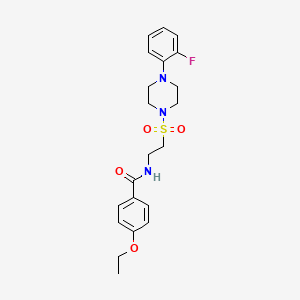

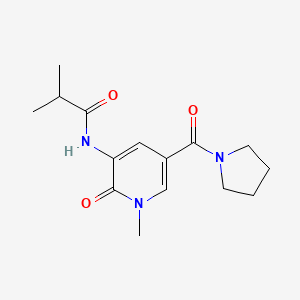

![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)

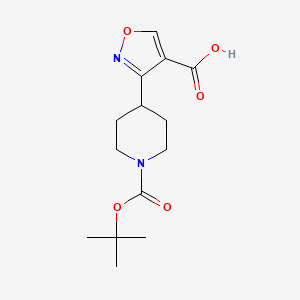

![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)

![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)